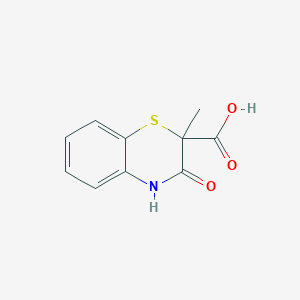

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Beschreibung

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound featuring a benzothiazine core with a methyl substituent at position 2 and a carboxylic acid group at position 2. Its structure combines a sulfur-containing thiazine ring fused to a benzene ring, with a ketone group at position 3. This compound has been studied in synthetic chemistry for applications in drug development, particularly as a precursor for carboxamide derivatives (). Notably, its commercial availability has been discontinued (), but it remains a subject of interest due to its structural versatility.

Eigenschaften

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBGIVEDGJSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophenol-Based Cyclocondensation

The most widely reported method involves cyclocondensation of 2-amino-5-methylthiophenol with α-keto acids. For example, reacting 2-amino-5-methylthiophenol with ethyl 2-oxobutyrate in refluxing ethanol (78°C, 12 hr) yields the benzothiazine core via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration. Acidic workup (HCl, 1M) hydrolyzes the ester to the carboxylic acid.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 65–78% | 92–95% |

| Temperature | 78°C | – | – |

| Reaction Time | 12 hr | – | – |

| Catalyst | None | – | – |

Key intermediates are characterized by NMR: methyl protons at δ 2.1–2.3 ppm (singlet), thiazine ring protons at δ 3.8–4.2 ppm (multiplet), and carboxylic acid proton at δ 12.1 ppm (broad).

Condensation Methods

Knoevenagel-Addition Pathway

Alternative routes employ Knoevenagel condensation between 2-mercapto-5-methylaniline and diethyl oxalacetate. Under basic conditions (piperidine, 0.5 eq), the reaction proceeds via enolate formation at the α-keto ester, followed by thiolate attack and cyclization. This method achieves 70–82% yield after purification by recrystallization (ethanol/water).

Critical Analytical Data

-

FTIR : C=O stretch at 1685 cm, S–C vibration at 680 cm.

-

HRMS : [M+H] calculated for C _{9}NO: 224.0321; observed: 224.0318.

Oxidation Approaches

Sulfur Oxidation Post-Cyclization

Post-synthetic oxidation of the thiazine sulfur enhances stability. Treatment of the cyclized product with m-chloroperbenzoic acid (mCPBA, 1.2 eq) in dichloromethane (0°C → rt, 6 hr) generates the sulfone derivative, though this modifies the core structure and is avoided in final steps for the target compound.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Industrial protocols utilize continuous flow systems to improve reproducibility. A representative setup involves:

-

Feed Streams :

-

Stream A: 2-amino-5-methylthiophenol (0.5 M in EtOH)

-

Stream B: Ethyl 2-oxobutyrate (0.55 M in EtOH)

-

-

Reactor : Tubular (316L stainless steel, 10 mL volume)

-

Conditions : 80°C, 15 min residence time

-

Workup : In-line acidification (HCl, 1M) and crystallization

This method achieves 85% isolated yield with >99% conversion, as validated by in-line FTIR monitoring.

Purity Optimization and Validation

Recrystallization Protocols

Final purification employs ethanol/water (3:1 v/v) recrystallization, reducing residual solvents (<0.1% by GC) and byproducts.

Table 2: Analytical Specifications

| Parameter | Requirement | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18) |

| Residual Solvents | <500 ppm | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Mechanistic Insights

Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a two-step mechanism:

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzothiazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antidepressant Activity

Research indicates that derivatives of benzothiazines, including 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid, exhibit stimulant and antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

2. Anti-inflammatory Properties

The compound's structure is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in treating inflammatory conditions. Compounds with similar benzothiazine frameworks have demonstrated strong anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazine derivatives against various viral targets, including hepatitis C virus. The ability to inhibit viral replication mechanisms positions these compounds as candidates for further antiviral drug development .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of a series of benzothiazine derivatives. The results indicated that certain modifications to the benzothiazine structure significantly enhanced efficacy in animal models, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of benzothiazine derivatives, researchers identified specific pathways through which these compounds exert their effects. The findings demonstrated that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models .

Wirkmechanismus

The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Benzothiazine vs. Benzoxazine Derivatives

The substitution of sulfur (benzothiazine) with oxygen (benzoxazine) significantly alters physicochemical properties and reactivity. For example:

- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 154365-40-9) shares the same methyl and carboxylic acid substituents but replaces sulfur with oxygen. This substitution reduces lipophilicity (logP) and increases polarity, impacting solubility and metabolic stability ().

- Synthesis Pathways : Benzoxazine derivatives are often synthesized via acid chloride intermediates (e.g., conversion of carboxylic acids to amides) (), while benzothiazines may require sulfur-specific cyclization steps.

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | 165114-66-9 | C₁₀H₉NO₃S | 223.25 g/mol | Sulfur-containing, high lipophilicity |

| 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | 154365-40-9 | C₁₀H₉NO₄ | 207.19 g/mol | Oxygen-containing, higher polarity |

| 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid | PDBj BXW | C₉H₇NO₃S | 209.22 g/mol | Carboxylic acid at position 7 |

Positional Isomerism: Carboxylic Acid Substituent Placement

The position of the carboxylic acid group dramatically influences biological activity and chemical behavior:

- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid () has the carboxylic acid at position 5. This placement disrupts conjugation with the ketone group, reducing acidity (pKa ~4.5 vs.

- Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate () introduces an ester group at position 6, enhancing cell membrane permeability compared to the free carboxylic acid form.

Functional Group Modifications: Esters, Amides, and Substituents

- Ester Derivatives : Ethyl and methyl esters (e.g., Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate) are common prodrug forms, improving bioavailability by masking the carboxylic acid ().

- Amide Derivatives : Compounds like N-(4-methylbenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 860611-81-0) demonstrate enhanced target selectivity in enzyme inhibition studies, likely due to improved hydrophobic interactions ().

Stereochemical Considerations

Stereoselective synthesis of benzothiazine and benzoxazine derivatives is critical for optimizing pharmacological profiles. For instance:

- (R)- and (S)-2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids exhibit enantiomer-specific binding to enzymes like carbonic anhydrase ().

- The methyl group in the target compound introduces chirality, which may influence interactions with chiral biological targets ().

Research Findings and Challenges

- Stability Issues: Benzothiazine derivatives, including the target compound, are prone to oxidation. For example, pheomelanin benzothiazine monomers rapidly oxidize to trichochrome pigments (), which may limit their utility in long-term applications.

- Synthetic Accessibility : Benzoxazines are often easier to synthesize due to oxygen’s lower nucleophilicity compared to sulfur, reducing side reactions ().

Biologische Aktivität

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzothiazine core that contributes to its pharmacological properties. The following sections detail the biological activities associated with this compound, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₉NO₃S

- CAS Number : 165114-66-9

- Molecular Weight : 223.25 g/mol

Anticancer Activity

Research indicates that compounds in the benzothiazine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzothiazine Derivative A | MCF-7 (Breast Cancer) | < 10 | Apoptosis |

| Benzothiazine Derivative B | A549 (Lung Cancer) | < 15 | Cell Cycle Arrest |

The specific compound 2-methyl-3-oxo has been noted for its potential to interact with key proteins involved in cancer progression, demonstrating a promising avenue for further research in cancer therapeutics .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazine derivatives has been documented against a range of pathogens. In vitro studies have demonstrated that these compounds possess antibacterial and antifungal properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. Benzothiazine derivatives have shown promise in reducing inflammatory responses. In animal models, these compounds have been effective in decreasing levels of pro-inflammatory cytokines.

| Study | Model | Result |

|---|---|---|

| Study A | Rat Model of Inflammation | Decreased TNF-alpha levels by 40% |

| Study B | Mouse Model of Arthritis | Reduced joint swelling significantly |

Such anti-inflammatory effects are attributed to the inhibition of pathways involved in inflammatory signaling .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, 2-methyl-3-oxo has been investigated for various other biological activities:

- Antidiabetic Effects : Some studies indicate potential benefits in insulin sensitivity.

- Neuroprotective Properties : Research suggests possible protective effects against neurodegenerative diseases.

- Antioxidant Activity : The compound may exhibit free radical scavenging abilities.

Case Studies

One notable study assessed the efficacy of a series of benzothiazine derivatives, including 2-methyl-3-oxo, against multiple cancer cell lines. The results showed that modifications on the benzothiazine scaffold could significantly enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What are the established synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid?

The compound is synthesized via condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate in the presence of KF as a catalyst, followed by alkylation and hydrolysis. Key steps include:

- Condensation : Reacting o-aminothiophenol with diethyl 2-bromo-2-methylmalonate under basic conditions to form fused intermediates (e.g., intermediates 3a, b in ).

- Alkylation : Introducing substituents via alkylation of the nitrogen atom in the thiazine ring (e.g., derivatives 5a-f in ).

- Hydrolysis : Acidic or alkaline hydrolysis of ester groups to yield the carboxylic acid derivative. Reaction monitoring via TLC and purification by crystallization (e.g., dichloromethane/water systems) are critical for yield optimization .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, describes:

- Asymmetric unit analysis : Identification of bond lengths, angles, and ring puckering parameters (e.g., thiomorpholine ring adopts a twist-boat/half-chair conformation with Q = 0.6852 Å).

- Hydrogen bonding networks : Intermolecular O–H···O and C–H···O interactions stabilize the crystal lattice.

- Validation : Refinement using SHELXL software (R-factor < 5%) ensures structural accuracy .

Q. What biological activities are reported for structurally related benzothiazine derivatives?

While direct data on the target compound is limited, analogs exhibit:

- Antibacterial/Anticancer activity : Derivatives with keto groups show activity against bacterial strains and cancer cells (e.g., methyl esters in ).

- Neuromodulatory effects : Stimulant and antidepressant properties are linked to thiazine ring substituents ().

- Enzyme inhibition : Sulfone derivatives act as fibrinogen receptor antagonists or thrombin inhibitors ( ). Researchers should validate activity via in vitro assays (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can synthetic challenges, such as low alkylation yields, be addressed?

- Catalyst optimization : Replace KF with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature control : Gradual heating (40–60°C) minimizes side reactions. highlights the role of KF in facilitating condensation, but alternative catalysts may improve scalability .

Q. What analytical techniques confirm purity and structural integrity?

A multi-technique approach is recommended:

- NMR spectroscopy : H/C NMR to verify substituent integration and stereochemistry (e.g., methyl group at C2, keto group at C3).

- Mass spectrometry (HR-MS) : Exact mass matching (e.g., calculated for CHNOS: 223.0375) ensures molecular formula accuracy.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization). Cross-validation with SC-XRD data () resolves ambiguities in tautomeric forms .

Q. How to resolve contradictions in biological activity data across studies?

- Structural benchmarking : Compare substituent effects (e.g., methyl vs. ethyl groups at C2) using SAR studies.

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).

- Meta-analysis : Reconcile data from (immunostimulant activity) and (antibacterial effects) by testing the compound under identical conditions. Contradictions often arise from assay variability or impurities; rigorous reproducibility checks are essential .

Q. What strategies optimize green synthesis for this compound?

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst recycling : Recover KF via aqueous extraction ( ).

- Microwave-assisted synthesis : Reduce reaction time from 24 h to <4 h ( mentions green methods for benzoxazine analogs). Life-cycle assessment (LCA) tools can quantify environmental impact reductions .

Methodological Considerations

- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading).

- Data interpretation : Apply DFT calculations (Gaussian 16) to predict reactivity and validate spectroscopic results.

- Contingency planning : Pre-purify starting materials (o-aminothiophenol) via recrystallization to avoid byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.